BenchChemオンラインストアへようこそ!

N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine

MALT1 Inhibition NF-κB Signaling Scaffold Selectivity

The compound N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine (CAS 897758-43-9) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class. Its core structure features a 4-morpholino substitution and a 2-methoxyphenylamino group at the 6-position.

Molecular Formula C17H20N6O2
Molecular Weight 340.387
CAS No. 897758-43-9
Cat. No. B2424649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine
CAS897758-43-9
Molecular FormulaC17H20N6O2
Molecular Weight340.387
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC(=N2)NC3=CC=CC=C3OC)N4CCOCC4
InChIInChI=1S/C17H20N6O2/c1-22-15-12(11-18-22)16(23-7-9-25-10-8-23)21-17(20-15)19-13-5-3-4-6-14(13)24-2/h3-6,11H,7-10H2,1-2H3,(H,19,20,21)
InChIKeyOWMAKGAVHLWHDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine (CAS 897758-43-9): Procurement-Relevant Overview for a Pyrazolopyrimidine MALT1 Inhibitor Candidate


The compound N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine (CAS 897758-43-9) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class. Its core structure features a 4-morpholino substitution and a 2-methoxyphenylamino group at the 6-position. This compound falls within the chemical space described in patent applications for novel MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors, a target relevant for certain lymphomas and autoimmune disorders [1]. While its precise biological profile has not been extensively published in peer-reviewed journals, its structural features are directly associated with the modulation of the paracaspase MALT1, a critical node in the NF-κB signaling pathway [1].

Why N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine Cannot Be Replaced by a Generic Pyrazolopyrimidine Analog


In the context of scientific procurement, substituting one pyrazolo[3,4-d]pyrimidine for another is generally precarious due to the profound impact of peripheral substituents on target selectivity and potency. The class is known for being 'privileged' but promiscuous, with minor modifications to the 6-aryl or 4-amino substituents able to shift a molecule's primary inhibition from MALT1 to kinases such as mTOR, PI3K, or Src [1]. For example, a 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold can be tuned to achieve subnanomolar mTOR inhibition or broad PI3K inhibition simply by changing the 6-aryl appendage [2]. The specific 2-methoxyphenylamino substitution on the target compound is a key molecular recognition feature that is absent in common commercially available analogs like N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine or simpler N-phenyl variants, making direct functional interchange unreliable without verified biological data .

Quantitative Differentiation Guide for N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine (CAS 897758-43-9)


Target Class Selectivity: Differentiating MALT1 Inhibition from mTOR/PI3K in the Pyrazolopyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold is highly versatile; the same core can be a potent mTOR inhibitor or a MALT1 inhibitor. The target compound, with its specific 2-methoxyphenylamino group, is explicitly claimed within the genus of MALT1 inhibitors in Novartis's patent applications [1]. In contrast, the closely related 4-morpholino-6-aryl congener class, where the 6-substituent is a ureidophenyl group, produces subnanomolar mTOR inhibitors with over 1000-fold selectivity against PI3Kα [2]. This demonstrates that the target compound is not interchangeable with the well-studied mTOR-selective pyrazolopyrimidines, placing it in a distinct biological target space.

MALT1 Inhibition NF-κB Signaling Scaffold Selectivity

Positional Isomer Specificity: Contrasting with a 3-Methoxyphenyl Regioisomer

A very close structural comparator is N-(3-methoxyphenyl)-1-methyl-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 878065-87-3), which is a positional isomer with the methoxy group at the 3-position and the morpholine at the 6-position . Although direct biological data comparing these two isomers is not publicly available, well-established principles of medicinal chemistry dictate that the change from a 2-methoxy to a 3-methoxy substituent on the aniline ring can dramatically alter the hydrogen-bonding network and steric fit within a protein binding pocket, leading to significant differences in potency and selectivity [1]. The shift of the morpholine from the 4- to the 6-position of the pyrimidine core represents an even more profound alteration of the molecule's pharmacophore. Procurement of one isomer does not guarantee the activity profile of the other.

Structure-Activity Relationship Positional Isomer Binding Mode

Reduced mTOR Inhibition Liability Compared to a 6-Aryl Ureido Derivative

A key differentiation arises when comparing the target compound to the highly optimized mTOR inhibitors from the same chemical series. The publication on 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines demonstrates that introducing a ureido group at the 6-phenyl substituent is critical for achieving subnanomolar mTOR inhibition (IC50 < 1 nM) [1]. The target compound possesses a simple 2-methoxyanilino group at the 6-position, a structural feature that does not match the pharmacophore for potent mTOR inhibition. This structural difference strongly supports the inference that the target compound has a significantly reduced liability for mTOR off-target activity, making it more suitable for experiments where mTOR pathway interference must be minimized.

Selectivity Off-target Liability mTOR

Recommended Application Scenarios for N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine Based on its Differentiation Profile


As a Tool Compound for MALT1-Dependent NF-κB Signaling Studies in B-Cell Lymphoma Models

Given its structural classification as a MALT1 inhibitor [1], this compound is best deployed as a chemical probe to dissect the MALT1/BCL10/CARD11 (CBM) complex signaling. Its procurement is justified for studies aiming to validate MALT1 proteolytic activity as a target in diffuse large B-cell lymphoma (DLBCL) ABC-subtype or in chronic lymphocytic leukemia (CLL) where NF-κB dependency is established. The distinct structure that deviates from mTOR-optimized pyrazolopyrimidines increases confidence that observed phenotypes are MALT1-mediated.

As a Reference Standard in a Pyrazolopyrimidine Scaffold-Hopping Library for Selectivity Profiling

This compound serves as an excellent reference for selectivity panels. A screening library containing the target compound alongside mTOR-selective analogs (e.g., 6-alkylureidophenyl derivatives) and PI3K-selective analogs can be used to generate a selectivity fingerprint. Any new pyrazolopyrimidine hit can have its selectivity assessed against this compound's known MALT1 bias [2].

As a Starting Point for a Structure-Activity Relationship (SAR) Campaign Targeting the MALT1 Paracaspase Domain

The compound is an ideal starting point for medicinal chemistry efforts focused on MALT1. Its core scaffold is synthetically tractable. The 2-methoxyphenylamino group is a key vector for exploring interactions within the MALT1 binding pocket, while the morpholine ring can be used to modulate physicochemical properties. Procurement of this specific compound ensures the team begins with a core that is already in the correct biological target space [1].

As a Negative Control for mTOR or PI3K-Focused High-Throughput Screening Campaigns

In a screening cascade where the primary assay detects mTOR or PI3K inhibition, this compound can be logically included as a negative control. Its structural features are inconsistent with potent inhibition of these kinases, allowing researchers to set a baseline for non-specific or assay interference effects of the pyrazolopyrimidine scaffold [2].

Quote Request

Request a Quote for N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.